molecular formula C19H18N4O2 B2621489 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide CAS No. 1226445-93-7

1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No. B2621489
CAS RN: 1226445-93-7
M. Wt: 334.379
InChI Key: PXLUTISCGROLAO-UHFFFAOYSA-N
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Description

1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tryptoline Derivatives and Biological Activities

The compound belongs to the 2,3,4,9-tetrahydro-9H-pyrido[3,4-b]indole skeleton, commonly referred to as tryptoline or tetrahydro-β-carboline. Tryptoline derivatives have garnered attention due to their diverse biological activities, including:

Structural Modification and Stereochemistry

Structural modifications at positions 1 and 3 of tryptoline derivatives are crucial for enhancing bioactivities. The Pictet–Spengler reaction is commonly employed to modify the piperidine ring. However, severe conditions during modification can impact the stereochemistry of the asymmetric carbon. Notable examples of 1,3-disubstituted tryptoline derivatives include:

Cytotoxicity and Stereochemistry

The stereochemistry of tryptoline derivatives significantly influences their cytotoxicity. Researchers have studied the relationship between stereochemical variations and cell viability. The four stereoisomers of tryptoline or tetrahydro-β-carboline were synthesized and evaluated for their impact on HeLa cells. The results highlighted the clear correlation between stereochemistry and cell viability .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methoxyphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-17-8-6-16(7-9-17)23-13-18(20-21-23)19(24)22-11-10-14-4-2-3-5-15(14)12-22/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLUTISCGROLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

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